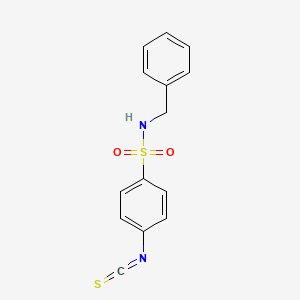

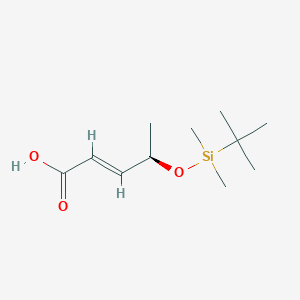

![molecular formula C23H27ClN6O2 B2733460 6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile CAS No. 1059693-54-7](/img/structure/B2733460.png)

6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-Amino-3-tert-butyl-4-(4’-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile” is a complex organic molecule. It is part of a class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring structure containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetate, and malononitrile . The catalytic activity of the AC-SO3H was investigated for the synthesis of a related compound, which was carried out using a similar compound and aniline .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrano ring, which is a six-membered ring with one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The compound can undergo reactions at the amino group, the pyrazole ring, and the pyrano ring .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile and related pyranopyrazole derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions. Studies involving gravimetric and electrochemical techniques have shown that these compounds can significantly enhance the corrosion resistance of mild steel in hydrochloric acid by forming a protective layer on the metal surface. The effectiveness of these inhibitors increases with concentration, highlighting their potential in industrial applications to protect metal infrastructure against corrosive environments (Yadav et al., 2016).

Antimicrobial and Antitumor Activity

Synthesis of pyranopyrazolo N-glycoside and pyrazolopyranopyrimidine C-glycoside derivatives, including the this compound, has demonstrated promising antitumor and antimicrobial properties. These compounds have shown significant activity against various human cancer cell lines and microbial strains, suggesting their potential as therapeutic agents. The addition of glycoside moieties to the pyrazole backbone may enhance the bioavailability and target specificity of these compounds, making them valuable candidates for further drug development (Hafez & El-Gazzar, 2015).

Green Chemistry Approaches

The synthesis of this compound and related compounds has been achieved using green chemistry approaches. Techniques such as multicomponent reactions (MCRs) facilitated by ionic liquids and deep eutectic solvents have been employed. These methods offer advantages such as reduced environmental impact, lower toxicity, and higher efficiency compared to traditional synthesis routes. The development of such eco-friendly synthesis methods aligns with the broader goals of sustainable chemistry and may lead to more environmentally benign manufacturing processes for pharmaceuticals and other chemical products (Nikalje et al., 2016; Bhosle et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-amino-3-tert-butyl-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile;ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6O.C2H6O/c1-11-14(18(22)28(27-11)12-8-6-5-7-9-12)15-13(10-23)19(24)29-20-16(15)17(25-26-20)21(2,3)4;1-2-3/h5-9,15H,24H2,1-4H3,(H,25,26);3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTDJWFEYWPPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC1=NN(C(=C1C2C(=C(OC3=NNC(=C23)C(C)(C)C)N)C#N)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one](/img/structure/B2733383.png)

![N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2733384.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2733387.png)

![N-[(4-Fluoro-3-methylphenyl)methyl]-N-[(4-hydroxythian-4-yl)methyl]prop-2-enamide](/img/structure/B2733395.png)

![4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2733398.png)

![Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate](/img/structure/B2733400.png)